methyl2-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
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Overview
Description
Methyl2-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of an iodine atom at the second position and a methyl ester group at the fifth position of the pyrrolopyridine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl2-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate typically involves the iodination of a pyrrolopyridine precursor followed by esterification One common method starts with the cyclization of a suitable precursor, such as 2-bromo-5-iodopyridine, to form the pyrrolopyridine coreThe final step involves the esterification of the carboxylic acid group to form the methyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient halogenation and esterification processes, as well as the implementation of purification techniques such as crystallization and chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl2-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted pyrrolopyridines can be formed.
Oxidation Products: Oxidized derivatives of the pyrrolopyridine ring.
Reduction Products: Deiodinated pyrrolopyridine derivatives.
Hydrolysis Products: The corresponding carboxylic acid.
Scientific Research Applications
Methyl2-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates targeting various diseases, including cancer and infectious diseases.
Biological Studies: The compound is studied for its interactions with biological targets such as enzymes and receptors.
Chemical Biology: It serves as a probe for studying biological pathways and mechanisms.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl2-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the pyrrolopyridine core play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as the inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate: Similar structure but lacks the iodine atom at the second position.
5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde: Contains an aldehyde group instead of a carboxylate ester.
5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-: Contains a chloro substituent instead of iodine.
Uniqueness
Methyl2-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of novel therapeutic agents and research tools .
Properties
Molecular Formula |
C9H7IN2O2 |
---|---|
Molecular Weight |
302.07 g/mol |
IUPAC Name |
methyl 2-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C9H7IN2O2/c1-14-9(13)6-2-5-3-7(10)12-8(5)11-4-6/h2-4H,1H3,(H,11,12) |
InChI Key |
ATFCNDCTLYQFFL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C2C(=C1)C=C(N2)I |
Origin of Product |
United States |
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